molecular formula C23H22FN5O3 B2508901 4-ethoxy-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922137-79-9

4-ethoxy-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2508901
CAS No.: 922137-79-9
M. Wt: 435.459
InChI Key: OBQACTVABITVAE-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide (CAS Number: 922083-60-1) is a synthetic chemical compound with a molecular formula of C23H22FN5O3 and a molecular weight of 435.5 g/mol . This molecule is built around a pyrazolo[3,4-d]pyrimidin-4-one core , a privileged scaffold in medicinal chemistry known for its diverse biological activities . This core structure is analogous to purines, allowing such compounds to often interact with a variety of enzyme active sites and receptors, making them valuable tools in biochemical research . Specifically, derivatives of 1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one have been identified and patented as potent cyclin dependent kinase (CDK) inhibitors , highlighting the potential of this chemical series in oncological research and cell cycle studies . The structure of this particular compound features a 4-fluorobenzyl group at the N-5 position of the pyrazolopyrimidine ring and a 4-ethoxybenzamide moiety linked via an ethyl chain to the N-1 position . This specific arrangement of substituents suggests potential for targeted biological activity. This product is provided for non-human research purposes only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound for various applications, including but not limited to, enzyme inhibition assays, receptor binding studies, and as a lead structure for the development of novel pharmacological tools.

Properties

IUPAC Name

4-ethoxy-N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O3/c1-2-32-19-9-5-17(6-10-19)22(30)25-11-12-29-21-20(13-27-29)23(31)28(15-26-21)14-16-3-7-18(24)8-4-16/h3-10,13,15H,2,11-12,14H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQACTVABITVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-ethoxy-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic compound characterized by its complex molecular structure, which includes an ethoxy group, a benzamide moiety, and a pyrazolo[3,4-d]pyrimidine scaffold. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology.

Chemical Structure and Properties

The molecular formula of this compound is C23H22FN5O3C_{23}H_{22}FN_5O_3, with a molecular weight of approximately 435.46 g/mol. Its structural features contribute to its reactivity and biological interactions.

Research indicates that compounds with similar structures often exhibit significant biological activities through various mechanisms:

  • Inhibition of Enzymatic Activity : The pyrazolo[3,4-d]pyrimidine core has been shown to inhibit several key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter pathways and potentially offering therapeutic effects in neurodegenerative diseases.

Anticancer Activity

Several studies have explored the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:

  • In vitro Studies : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest.
Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.2Apoptosis induction
A549 (Lung Cancer)12.8Cell cycle arrest

Neuroprotective Effects

The compound's structural similarities to known neuroprotective agents suggest it may also exert protective effects against neurodegeneration:

  • Neurotransmitter Modulation : Preliminary studies indicate that the compound may enhance serotonin receptor activity, which is crucial for mood regulation and cognitive function.
  • Oxidative Stress Reduction : Research has shown that related compounds can reduce oxidative stress markers in neuronal cells.

Case Studies

  • Case Study on Anticancer Efficacy : A study published in Cancer Research evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their ability to inhibit tumor growth in xenograft models. The study found that those with modifications at the benzamide position exhibited enhanced potency.
  • Neuroprotective Study : In a model of Alzheimer's disease, a derivative of the compound demonstrated significant reductions in amyloid-beta levels and improved cognitive function in treated mice compared to controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Substituent Effects

The compound’s closest analogs differ in substituent positions on the benzamide and benzyl groups. Key examples include:

Compound Name Substituent Positions Molecular Formula Molecular Weight Key Structural Differences
Target Compound 4-ethoxy, 4-fluorobenzyl C₂₃H₂₂FN₅O₃ 435.5 Para-substituted benzamide and benzyl groups; optimized steric and electronic properties
2-ethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide 2-ethoxy, 2-fluorobenzyl C₂₃H₂₂FN₅O₃ 435.5 Ortho-substituents may induce steric hindrance, reducing solubility or binding affinity
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Chromen-2-yl, sulfonamide C₂₉H₂₂F₂N₆O₄S 588.1 Incorporates a chromen ring and sulfonamide group; higher molecular weight and distinct pharmacophore

Key Observations:

  • Substituent Position: The target compound’s para-substituted fluorobenzyl group likely enhances π-π stacking interactions with hydrophobic enzyme pockets compared to ortho-substituted analogs .

Research Implications and Limitations

  • Pharmacological Potential: While structural data suggest the target compound’s superiority in solubility and target binding, biological activity data (e.g., IC₅₀ values) are absent in available evidence.
  • Synthetic Challenges: Ortho-substituted analogs may require specialized conditions to mitigate steric effects during synthesis .

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